molecular formula C12H6BrFN2O3S2 B2629416 5-Bromo-2-(5-fluorosulfonyloxypyridin-3-yl)-1,3-benzothiazole CAS No. 2408970-97-6

5-Bromo-2-(5-fluorosulfonyloxypyridin-3-yl)-1,3-benzothiazole

Cat. No. B2629416
CAS RN: 2408970-97-6
M. Wt: 389.21
InChI Key: RMHNDZIVZGFHQV-UHFFFAOYSA-N
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Description

Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. Substituted benzothiazoles have been studied for their diverse biological activities . Pyridines are also a class of compounds used in the synthesis of many pharmaceutical drugs .

Scientific Research Applications

Antimicrobial and Antitubercular Properties

Compounds derived from benzothiazole have been noted for their antimicrobial and antitubercular activities. Specifically, certain derivatives have shown promise in combating microbial infections. For example, synthesized fluorinated benzothiazolo imidazole compounds exhibited significant antimycobacterial properties (Sathe, Jaychandran, Sreenivasa, & Jagtap, 2011). Moreover, 3-substituted 5-bromo-7-methyl-1,2,4-triazolo-[3,4-b]-benzothiazoles were prepared and assessed for antimicrobial activity against various strains of bacteria, showcasing the potential of benzothiazole derivatives as antimicrobial agents (Bhagat, Deshmukh, & Kuberkar, 2012).

Antioxidant and Antibacterial Effects

Benzothiazole derivatives have also been synthesized for their antioxidant and antibacterial properties. A study highlighted the synthesis of benzothiazolopyridine and benzothiazolyl-triazole derivatives, which were evaluated for their antioxidant capabilities. One of the benzothiazolo-pyridopyrimidine compounds was identified as a potent antioxidant agent (Arafat, Abdel‐Latif, El-Taweel, Ayyad, & Mohamed, 2022).

Neuroprotective Activity

Benzothiazol-based 1,3,4-oxadiazole derivatives have been synthesized and tested for neuroprotective effects against Aβ25–35-induced toxicity in cells, indicating potential therapeutic applications for neurodegenerative diseases like Alzheimer’s. Some of these compounds exhibited promising neuroprotective activity, underlining the potential of benzothiazole derivatives in neuroprotection (Mei, Ji, Xiao, Wang, Jiang, Ma, Zhang, & Gong, 2017).

Potential in Cancer Therapy

Research has also explored the application of benzothiazole derivatives in cancer therapy. For instance, the development of novel apoferritin formulations for antitumor benzothiazoles aimed to address the solubility issues of potent anticancer agents, enhancing their potential in cancer treatment (Breen, Wells, Turyanska, & Bradshaw, 2019). Additionally, novel benzothiazole acylhydrazones were synthesized and evaluated for their anticancer properties, demonstrating the significance of various substitutions on the benzothiazole scaffold in modulating antitumor activity (Osmaniye, Levent, Karaduman, Ilgın, Özkay, & Kaplancıklı, 2018).

properties

IUPAC Name

5-bromo-2-(5-fluorosulfonyloxypyridin-3-yl)-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6BrFN2O3S2/c13-8-1-2-11-10(4-8)16-12(20-11)7-3-9(6-15-5-7)19-21(14,17)18/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMHNDZIVZGFHQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)N=C(S2)C3=CC(=CN=C3)OS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6BrFN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(5-fluorosulfonyloxypyridin-3-yl)-1,3-benzothiazole

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